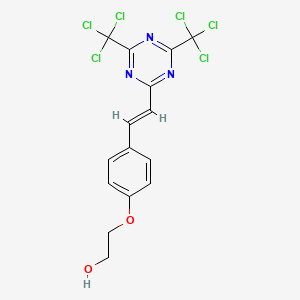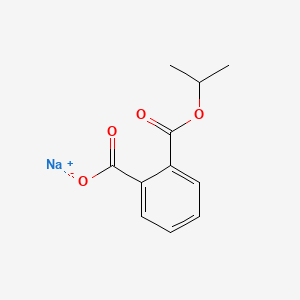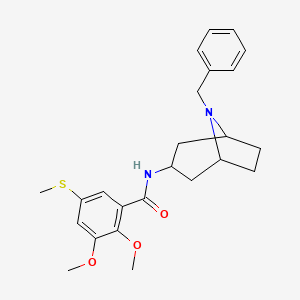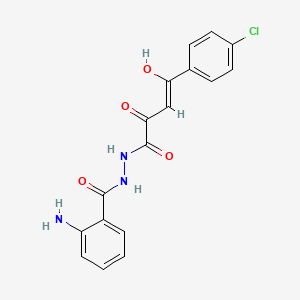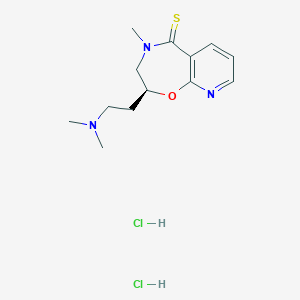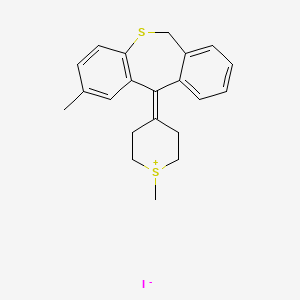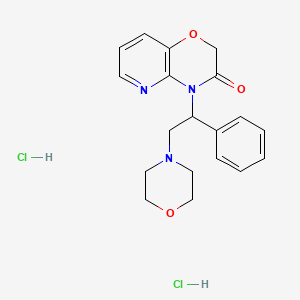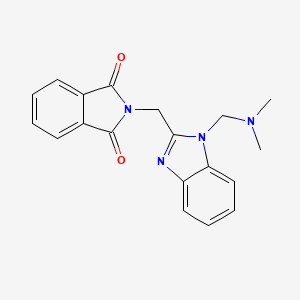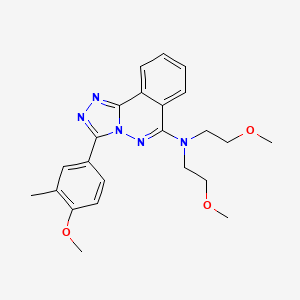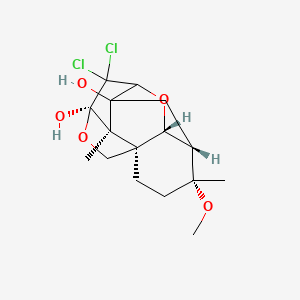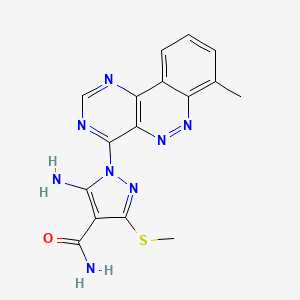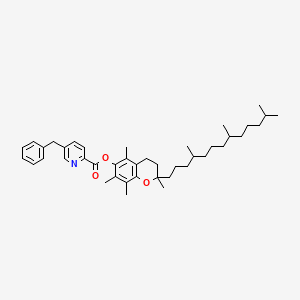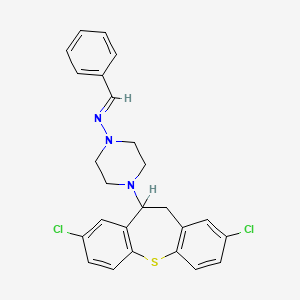
4-(2,8-Dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,8-Dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo(b,f)thiepin core, which is a bicyclic structure containing sulfur, and is substituted with dichloro groups and a piperazinamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,8-Dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine typically involves multiple steps, starting from the preparation of the dibenzo(b,f)thiepin core The core can be synthesized through a series of cyclization reactions involving appropriate precursors
The piperazinamine moiety is then introduced through nucleophilic substitution reactions, where the amine group of piperazine reacts with the dibenzo(b,f)thiepin core. The final step involves the formation of the phenylmethylene group through condensation reactions with benzaldehyde derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,8-Dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(2,8-Dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,8-Dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(2,8-Dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl]ethanol
- Phenol, 2-(((4-(2,8-dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)-
Uniqueness
4-(2,8-Dichloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine is unique due to its specific substitution pattern and the presence of both dichloro and piperazinamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
86758-91-0 |
|---|---|
Molecular Formula |
C25H23Cl2N3S |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
(E)-N-[4-(3,8-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C25H23Cl2N3S/c26-20-6-8-24-19(14-20)15-23(22-16-21(27)7-9-25(22)31-24)29-10-12-30(13-11-29)28-17-18-4-2-1-3-5-18/h1-9,14,16-17,23H,10-13,15H2/b28-17+ |
InChI Key |
VCNYJPFXUXOADB-OGLMXYFKSA-N |
Isomeric SMILES |
C1CN(CCN1C2CC3=C(C=CC(=C3)Cl)SC4=C2C=C(C=C4)Cl)/N=C/C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2CC3=C(C=CC(=C3)Cl)SC4=C2C=C(C=C4)Cl)N=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


